molecular formula C17H25N5O2 B2749846 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide CAS No. 2034201-31-3

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2749846
CAS No.: 2034201-31-3
M. Wt: 331.42
InChI Key: RXJFGFBCYQAWJF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide is a complex organic compound that features a unique combination of oxazole, pyrazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole and pyrazole rings, followed by their coupling with the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2-oxazole: Shares the oxazole ring structure.

    5-Methyl-1H-pyrazole: Contains the pyrazole moiety.

    Piperidine derivatives: Similar in having the piperidine ring.

Uniqueness

What sets 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties that are not found in the individual components.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-11-10-16(20-19-11)22-8-6-14(7-9-22)18-17(23)5-4-15-12(2)21-24-13(15)3/h10,14H,4-9H2,1-3H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJFGFBCYQAWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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